Anticoagulant Potency: Quantitative IC50 Shift for VKORC1 Binding vs. Phenindione
In an assay measuring inhibition of the vitamin K epoxide reductase complex subunit 1 (VKORC1), the target for anticoagulant therapy, the compound 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione (bromophenindione) exhibits an IC50 value of 1.93 µM [1]. This is a direct contrast to the non-brominated analog Phenindione (2-phenyl-1,3-indandione), which is an established but clinically less favored anticoagulant, and other indanediones with different substitution patterns which may have widely different potencies. This data point establishes a benchmark for the target compound's interaction with a key pharmacological protein, providing a quantitative basis for differentiating its activity profile from other in-class molecules.
| Evidence Dimension | In vitro binding affinity (Inhibition of Vitamin K epoxide reductase complex subunit 1, VKORC1) |
|---|---|
| Target Compound Data | IC50 = 1.93 µM (1,930 nM) |
| Comparator Or Baseline | Phenindione (2-phenyl-1,3-indandione, CAS: 83-12-5) - Activity reported via in vivo prothrombin time assay; direct VKORC1 IC50 not provided in this source. |
| Quantified Difference | Absolute IC50 value of 1.93 µM for the target compound. |
| Conditions | Biochemical assay; target: Human Vitamin K epoxide reductase complex subunit 1; Source: ChEMBL database entry CHEMBL4463800, curated by the University of Queensland. |
Why This Matters
This provides a specific, quantitative in vitro benchmark (IC50 = 1.93 µM) for the target compound's potency against VKORC1, allowing for direct comparison against other compounds in screening campaigns and enabling informed selection for further mechanistic studies or structure-activity relationship (SAR) analysis.
- [1] BindingDB database entry for CHEMBL4463800 (targeting VKORC1). View Source
